![molecular formula C18H18N2O2 B2810001 2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole CAS No. 2379947-25-6](/img/structure/B2810001.png)
2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole
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Description
This compound is a biologically important alkylaminophenol compound . It belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives .
Synthesis Analysis
The compound is synthesized by the Petasis reaction . A mixture of 3-hydroxy-4-methoxybenzoic acid (1.68 g, 10 mmol), pyrrolidine (2.13 g, 30 mmol), 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’,N’-tetramethyluronium hexafluorophosphate (HATU) (4.18 g, 11 mmol) and N,N-diisopropylethylamine (2.58 g, 20 mmol) was dissolved in N,N-dimethylformamide (20 mL). The mixture was stirred for 4 hours at 40°C, until the TLC indicated the reaction was completed .Molecular Structure Analysis
The molecular structure of the compound is C12H15NO3 . The crystal structure is monoclinic, P21/c (no. 14), with a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, β = 94.8870(10)°, V = 1079.87(6) Å3, Z = 4, Rgt (F) = 0.0511, wRref (F2) = 0.1525, T = 170 K .Chemical Reactions Analysis
The transformation reaction of the compound is subject to general base, general acid, and -ion catalyses . The rate-limiting step of transformation is the splitting-off a from the tetrahedral intermediate .Physical And Chemical Properties Analysis
The compound is a colorless to yellow liquid or semi-solid or solid . It has a molecular weight of 205.26 .Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and if on skin: wash with plenty of water .
Future Directions
The pyrrolidine ring, a part of the compound, is a versatile scaffold for novel biologically active compounds . It allows a greater chance of generating structural diversity . Therefore, the design of new pyrrolidine compounds with different biological profiles can be a promising direction for future research .
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-21-15-8-6-13(7-9-15)14-10-11-20(12-14)18-19-16-4-2-3-5-17(16)22-18/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGPPPUASGKZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole |
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